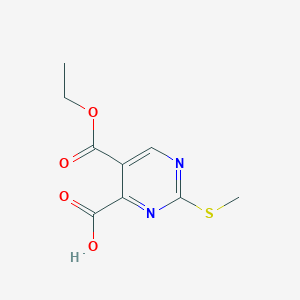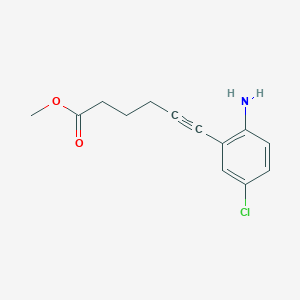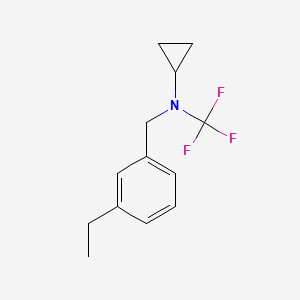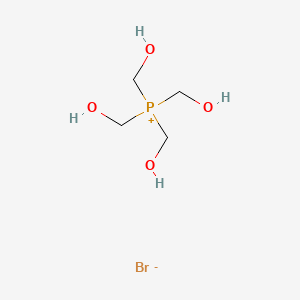
Tetrakis(hydroxymethyl)phosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(hydroxymethyl)phosphonium bromide is an organophosphorus compound with the chemical formula [P(CH₂OH)₄]Br. It is a white, water-soluble salt that has significant applications in various industries, including textiles, water treatment, and biocides. This compound is known for its ability to act as a flame retardant and a microbiocide, making it valuable in both industrial and environmental contexts.
準備方法
Synthetic Routes and Reaction Conditions
Tetrakis(hydroxymethyl)phosphonium bromide can be synthesized by treating phosphine with formaldehyde in the presence of hydrobromic acid. The reaction proceeds as follows:
[ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{HBr} \rightarrow [\text{P(CH}_2\text{OH)}_4]\text{Br} ]
The reaction is typically carried out at room temperature, and the product is obtained in high yield. The cation [P(CH₂OH)₄]⁺ features four-coordinate phosphorus, which is typical for phosphonium salts.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where phosphine gas is bubbled through a solution of formaldehyde and hydrobromic acid. The reaction is carefully controlled to ensure complete absorption of phosphine and to maximize yield. The product is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Oxidation: Tetrakis(hydroxymethyl)phosphonium bromide can undergo oxidation to form phosphine oxide derivatives.
Reduction: It can be reduced to form tris(hydroxymethyl)phosphine.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: Tris(hydroxymethyl)phosphine.
Substitution: Various substituted phosphonium compounds depending on the nucleophile used.
科学的研究の応用
Chemistry
Tetrakis(hydroxymethyl)phosphonium bromide is used as a reducing agent and stabilizing ligand in the synthesis of noble metal nanoparticles and bi-/tri-metallic nanoalloys
Biology
In biological research, this compound is used to crosslink proteins and other biomolecules. It is particularly useful in the preparation of hydrogels for drug delivery and tissue engineering applications.
Medicine
This compound has been explored for its antimicrobial properties. It is used as a biocide in water treatment systems to control microbial growth and prevent biofouling.
Industry
In the textile industry, it is used as a flame retardant and crease-resistant finish for cotton and other cellulosic fabrics. It is also used in the leather industry as a tanning agent.
作用機序
The antimicrobial activity of tetrakis(hydroxymethyl)phosphonium bromide is primarily due to its ability to disrupt microbial cell membranes. The larger radius of the phosphorus atom increases its polarization, leading to electrostatic interactions with negatively charged microbial cells. This results in the disruption of cell membranes and eventual cell death.
類似化合物との比較
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: Similar in structure but uses chloride instead of bromide.
Tris(hydroxymethyl)phosphine: A related compound with one less hydroxymethyl group.
Tetramethylphosphonium bromide: Contains methyl groups instead of hydroxymethyl groups.
Uniqueness
Tetrakis(hydroxymethyl)phosphonium bromide is unique due to its high solubility in water and its ability to act as both a reducing agent and a stabilizing ligand. Its antimicrobial properties and applications in various industries make it a versatile and valuable compound.
特性
CAS番号 |
5940-69-2 |
|---|---|
分子式 |
C4H12BrO4P |
分子量 |
235.01 g/mol |
IUPAC名 |
tetrakis(hydroxymethyl)phosphanium;bromide |
InChI |
InChI=1S/C4H12O4P.BrH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1 |
InChIキー |
XAAGVNUUSJZVIC-UHFFFAOYSA-M |
正規SMILES |
C(O)[P+](CO)(CO)CO.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




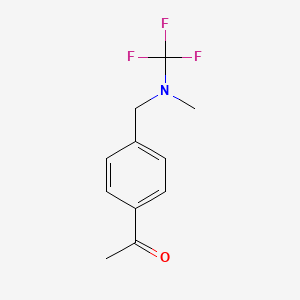
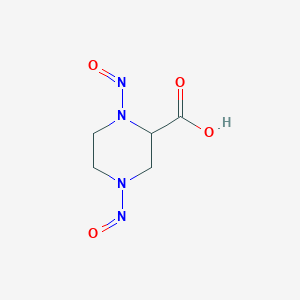

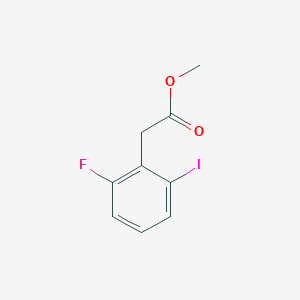
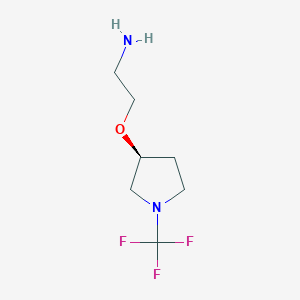
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
